molecular formula C15H20ClNO2 B15199897 tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B15199897
M. Wt: 281.78 g/mol
InChI Key: MFZNIRUIDBFWOS-GFCCVEGCSA-N
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Description

tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl (S)-3-(4-fluorophenyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-methylphenyl)pyrrolidine-1-carboxylate

Comparison: tert-Butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs with different substituents on the phenyl ring

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m1/s1

InChI Key

MFZNIRUIDBFWOS-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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